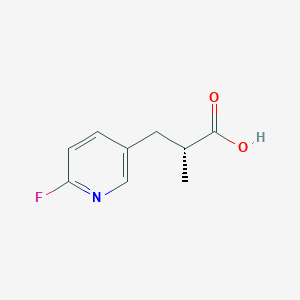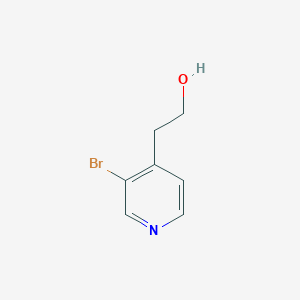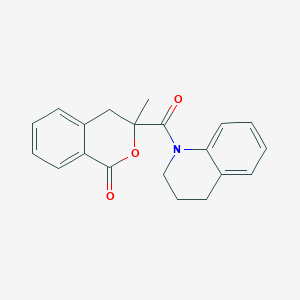
3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is an intriguing chemical compound with a complex structure that combines multiple functional groups. Its unique configuration offers a diverse range of applications in various fields of scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: : To synthesize 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one, multiple pathways can be employed. A common synthetic route involves the reaction of 3,4-dihydroquinoline derivatives with isochromanone derivatives under catalytic conditions. Key steps include:
Formation of 3,4-Dihydroquinoline: : This involves the cyclization of aniline derivatives with aldehydes in the presence of acid catalysts.
Coupling Reaction: : The 3,4-dihydroquinoline undergoes a coupling reaction with isochromanone using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods: : Industrial-scale production involves similar synthetic routes but with optimizations for yield and cost-effectiveness. Continuous flow reactions and the use of robust catalytic systems ensure high efficiency and scalability.
Types of Reactions
Oxidation: : This compound can undergo oxidation to form quinolone derivatives.
Reduction: : Reduction reactions can convert the compound into various reduced forms, modifying its functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Reagents like halogens (Cl2, Br2) and nucleophiles (amine, thiol groups) are frequently used.
Major Products
Oxidized quinolone derivatives.
Reduced forms with altered functional groups.
Substituted compounds with varied functionalities.
Chemistry
Catalysis: : The compound’s unique structure allows it to serve as a ligand in catalysis.
Material Science: : It is used in the synthesis of novel materials with specific properties.
Biology
Biological Probes: : Its derivatives are employed as probes in biochemical assays.
Drug Design: : The compound is a potential scaffold for drug molecules targeting specific biological pathways.
Medicine
Therapeutics: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Fine Chemicals: : Used in the production of fine chemicals due to its reactivity and functional versatility.
Polymers: : Incorporated into polymer synthesis for enhanced material properties.
作用机制
The compound’s mechanism of action depends on its application. In biological systems, it interacts with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzymatic activities and disruption of cellular signaling.
相似化合物的比较
Compared to other similar compounds, 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one exhibits distinct reactivity and stability, attributed to its unique structural elements.
Similar Compounds
Quinoline derivatives: : Share the quinoline core but differ in additional substituents.
Isochromanone derivatives: : Similar backbone but varying side chains.
This synthesis of information reveals how this compound stands out due to its multifunctionality and broad application spectrum. There you go! Anything I can dive deeper into?
属性
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-4H-isochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(13-15-8-2-4-10-16(15)18(22)24-20)19(23)21-12-6-9-14-7-3-5-11-17(14)21/h2-5,7-8,10-11H,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKZHNZCSXOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)
![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-diazepane](/img/structure/B2501025.png)
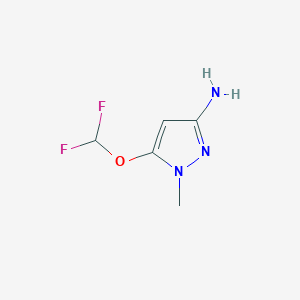
![2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2501028.png)
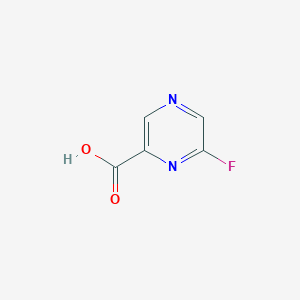
![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)

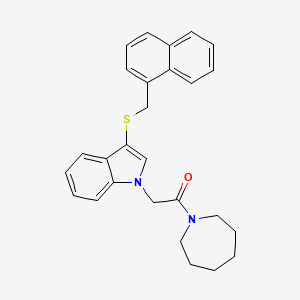
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)
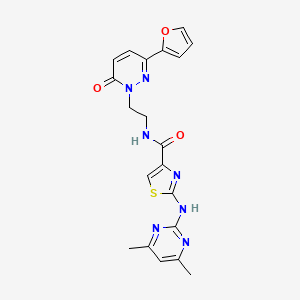
![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)
